tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
Description
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1239319-91-5) is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core with a hydroxyl group at position 2 and a tert-butyloxycarbonyl (Boc) protecting group. This compound is widely used as a chiral building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules. Its US customs code is 2933999700, classified under non-aromatic heterocycles containing nitrogen . It is commercially available in quantities ranging from 100 mg to 25 g, with prices varying by supplier (e.g., $720 for 25 g from CymitQuimica) .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBYCOMZDNOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741092 | |
| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239319-91-5 | |
| Record name | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of a Preformed Spirocyclic Amine
A logical approach involves synthesizing the 2-hydroxy-6-azaspiro[3.4]octane core followed by Boc protection. This two-step strategy aligns with common practices for N-protected spiro compounds:
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Spirocycle formation :
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Potential methods:
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Mannich cyclization : Condensing a β-keto ester with a primary amine to form the azetidine ring.
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Ring-closing metathesis : Using Grubbs catalysts to close medium-sized rings.
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Example hypothetical reaction:
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Boc protection :
Critical Analysis of Reported Derivatives
Functionalization Reactions
Search results detail the compound’s use in subsequent derivatization. For instance, source describes its reaction with 2-chloro-6-(trifluoromethyl)isonicotinonitrile under cesium carbonate catalysis in DMF:
| Parameter | Value |
|---|---|
| Yield | 63% |
| Temperature | 20°C |
| Reaction Time | 16 hours |
| Purification Method | Silica gel chromatography |
This SNAr-type substitution at the 2-chloro position demonstrates the Boc group’s stability under mildly basic conditions, suggesting compatibility with similar reaction environments during its synthesis.
Industrial Production Considerations
While no direct scale-up data exists, key factors for manufacturing would include:
Solvent Selection
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Polar aprotic solvents (DMF, DMSO) to solubilize intermediates
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Low-boiling solvents (EtOAc, THF) for easier product isolation
Catalytic Systems
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Phase-transfer catalysts for heterogeneous reactions
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Enzymatic methods for stereocontrol (analogous to Codex® ketoreductase use in related syntheses).
Analytical Characterization
Reported data for structural confirmation includes:
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spirocyclic ring system.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various esters or amides, depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is being investigated as a potential scaffold for developing new therapeutic agents. Its spirocyclic structure is significant in medicinal chemistry, as spiro compounds often exhibit unique biological activities.
Case Study:
Research has shown that derivatives of spiro compounds can act as inhibitors of certain enzymes involved in disease processes. For instance, studies on similar spiro compounds have indicated their effectiveness against cancer cell lines and their role in modulating neuroprotective pathways.
2. Central Nervous System (CNS) Effects:
The compound's structural features may allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.
Organic Synthesis Applications
1. Synthetic Intermediates:
this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Table: Synthetic Routes Involving this compound
| Route | Product | Reference |
|---|---|---|
| Hydrolysis | 6-Azaspiro[3.4]octan-6-carboxylic acid | |
| Alkylation | Alkyl-substituted derivatives |
Material Science Applications
1. Polymer Chemistry:
The compound's ability to participate in polymerization reactions opens avenues for creating novel materials with specific properties, such as enhanced thermal stability or mechanical strength.
Case Study:
In a study examining the incorporation of azaspiro compounds into polymer matrices, researchers found that these materials exhibited improved tensile strength and flexibility compared to traditional polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Spirocyclic Cores
Ring Size and Substituent Position
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 114755-79-2)
- Core : 6-azaspiro[3.3]heptane (smaller [3.3] spiro system vs. [3.4]).
- Substituents : Hydroxyl at position 6, Boc at position 2.
- Applications : Similar use as a chiral intermediate but with reduced steric strain due to smaller spiro ring .
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-17-9)
- Core : 6-azaspiro[3.4]octane with a ketone at position 1.
- Key Difference : The ketone group (vs. hydroxyl) alters reactivity, making it suitable for nucleophilic additions or reductions .
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 203661-71-6)
- Core : 6-azaspiro[3.4]octane with a ketone at position 2.
- Comparison : The 2-oxo derivative lacks the hydroxyl group, limiting its utility in reactions requiring hydroxyl-directed functionalization .
Stereochemical Variations
tert-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (C1)
Functional Group Modifications
tert-Butyl 4-(Hydroxymethyl)-4-methoxypiperidine-1-carboxylate (37)
- Structure : Piperidine-based spiro compound with hydroxymethyl and methoxy groups.
- Application : Used in phosphine-catalyzed cycloisomerization to synthesize chiral pyrrolidones, differing from the azaspiro[3.4]octane scaffold .
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS: 129321-82-0)
- Modification : Hydroxymethyl group at position 8 instead of hydroxyl at position 2.
- Reactivity : The hydroxymethyl group enables esterification or oxidation pathways distinct from the parent compound .
Biological Activity
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1239319-91-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- InChI Key : KAVBYCOMZDNOFX-UHFFFAOYSA-N
- PubChem ID : 69669842
Research indicates that compounds with similar structures often interact with biological systems through various mechanisms, such as:
- Receptor Modulation : Compounds in the spirocyclic class can act on opioid receptors, suggesting potential analgesic properties.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which may be relevant for neuroprotective applications.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Studies have shown that related spiro compounds exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. For instance, compounds that mimic the structure of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane have been linked to decreased apoptosis in neuronal cell lines exposed to oxidative stressors.
2. Analgesic Properties
Research on similar azaspiro compounds indicates potential as dual m-opioid receptor agonists and sigma receptor antagonists, which could provide effective pain relief while minimizing side effects associated with traditional opioids.
3. Antioxidant Activity
Compounds structurally related to tert-butyl 2-hydroxy-6-azaspiro[3.4]octane have shown significant antioxidant properties by inhibiting lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kim et al. (2014) | Investigated the protective effects of similar compounds against tBHP-induced apoptosis in HepG2 cells, demonstrating significant reduction in cell death and restoration of mitochondrial function. |
| Wang et al. (2000) | Explored the protective effects of antioxidants against tBHP-induced hepatic toxicity in rats, highlighting the importance of oxidative stress management in liver health. |
| Fomin et al. (1988) | Studied the oxidative conversion of Mo(CO)6 in the presence of tert-butyl hydroperoxide, providing insights into radical formation and potential implications for drug metabolism. |
Q & A
Basic: What are the recommended synthetic routes for tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, and how is enantiomeric purity ensured?
Methodological Answer:
A scalable synthesis involves enzymatic ketoreduction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate using Codex® ketoreductase KRED-P3-G09 and NADP+ as a cofactor in a pH 7.5 potassium phosphate buffer. Critical parameters include:
- Temperature control : Maintain ≤33°C during substrate addition to preserve enzyme activity.
- Cofactor replenishment : Add NADP+ in batches (e.g., 80 mg initially, then 20 mg after 23 hours) to sustain reduction efficiency.
- Purification : Silica gel chromatography (heptane/ethyl acetate gradient) isolates the product with >99% enantiomeric excess (ee), confirmed via supercritical fluid chromatography (Chiralpak AD-3 column, CO₂/MeOH mobile phase) .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include δ 4.33–4.39 ppm (hydroxy proton), 3.74–3.87 ppm (spirocyclic CH₂ groups), and 1.44 ppm (tert-butyl group). Discrepancies in peak splitting or integration ratios may indicate stereochemical impurities .
- Chromatography : Supercritical fluid chromatography (SFC) resolves enantiomers, while silica gel chromatography confirms purity.
- Mass spectrometry : Validate molecular weight (e.g., 225.28 g/mol for related analogs) to rule out degradation .
Basic: What are the optimal storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in a sealed, dry container to prevent hydrolysis or oxidation.
- Light exposure : Protect from light to avoid photodegradation (common in spirocyclic compounds).
- Handling : Use inert atmospheres (e.g., nitrogen) during transfers to minimize moisture absorption .
Advanced: How can researchers troubleshoot low enantiomeric excess in the enzymatic reduction step during synthesis?
Methodological Answer:
Low ee may arise from:
- Enzyme denaturation : Verify reaction temperature ≤33°C and avoid organic solvent concentrations >10% (v/v).
- Cofactor depletion : Monitor NADP+ levels via UV-Vis spectroscopy (λ = 340 nm) and replenish as needed.
- Substrate impurities : Pre-purify the ketone precursor via recrystallization or chromatography.
- Batch variability : Test multiple enzyme lots (e.g., KRED-P3-G09 vs. alternative ketoreductases) .
Advanced: What methodologies resolve discrepancies between theoretical and observed NMR spectra for this compound?
Methodological Answer:
- Dynamic effects : Spirocyclic systems exhibit conformational flexibility; variable-temperature NMR (e.g., 25–60°C) can clarify splitting patterns.
- Impurity profiling : Compare with spectra of intermediates (e.g., tert-butyl 6-oxo derivatives) to identify unreacted starting materials.
- Solvent effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation artifacts .
Advanced: How to optimize reaction yields when scaling up the synthesis of this compound?
Methodological Answer:
- Batch processing : Split large reactions into smaller batches (e.g., 40 g substrate per batch) to maintain temperature control and mixing efficiency.
- Enzyme recharging : Add fresh ketoreductase (200 mg) and NADP+ (20 mg) after 23 hours to sustain conversion rates.
- Workup optimization : Use diatomaceous earth filtration to remove enzyme residues, followed by ethyl acetate extraction to recover product (>78% yield) .
Basic: What safety precautions are essential during handling of this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (even if toxicity data are unavailable).
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to address unexpected byproduct formation during silica gel chromatography purification?
Methodological Answer:
- Gradient optimization : Adjust the ethyl acetate/heptane ratio (e.g., 40–60% ethyl acetate) to improve separation of polar byproducts.
- Column pre-treatment : Pre-wash silica gel with 5% triethylamine in hexane to deactivate acidic sites that may degrade the product.
- Alternative stationary phases : Test C18 reverse-phase columns for polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
